molecular formula C17H20NNaO6S B12686131 Sodium (5alpha)-4,5-epoxy-3,6-dihydroxy-17-methylmorphinan-6-sulphonate CAS No. 93963-25-8

Sodium (5alpha)-4,5-epoxy-3,6-dihydroxy-17-methylmorphinan-6-sulphonate

Cat. No.: B12686131
CAS No.: 93963-25-8
M. Wt: 389.4 g/mol
InChI Key: ICKYFCLZEJHRFB-RKNHQSIYSA-M
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Description

Sodium (5alpha)-4,5-epoxy-3,6-dihydroxy-17-methylmorphinan-6-sulphonate is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes an epoxy group, multiple hydroxyl groups, and a sulphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (5alpha)-4,5-epoxy-3,6-dihydroxy-17-methylmorphinan-6-sulphonate typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Epoxidation: Introduction of the epoxy group through the reaction of an alkene with a peracid.

    Hydroxylation: Addition of hydroxyl groups using reagents like osmium tetroxide or hydrogen peroxide.

    Sulphonation: Introduction of the sulphonate group via sulphonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

Sodium (5alpha)-4,5-epoxy-3,6-dihydroxy-17-methylmorphinan-6-sulphonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The epoxy group can be reduced to form diols.

    Substitution: The sulphonate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the epoxy group can produce diols.

Scientific Research Applications

Sodium (5alpha)-4,5-epoxy-3,6-dihydroxy-17-methylmorphinan-6-sulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Sodium (5alpha)-4,5-epoxy-3,6-dihydroxy-17-methylmorphinan-6-sulphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, the epoxy group may interact with nucleophilic sites on enzymes, while the sulphonate group may enhance solubility and facilitate transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Sodium (5alpha)-4,5-epoxy-3,6-dihydroxy-17-methylmorphinan-6-carboxylate: Similar structure but with a carboxylate group instead of a sulphonate group.

    Sodium (5alpha)-4,5-epoxy-3,6-dihydroxy-17-methylmorphinan-6-phosphate: Contains a phosphate group instead of a sulphonate group.

Uniqueness

Sodium (5alpha)-4,5-epoxy-3,6-dihydroxy-17-methylmorphinan-6-sulphonate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulphonate group, in particular, enhances its solubility and potential for interaction with biological targets, setting it apart from similar compounds.

Properties

CAS No.

93963-25-8

Molecular Formula

C17H20NNaO6S

Molecular Weight

389.4 g/mol

IUPAC Name

sodium;(4R,4aR,7aR,12bS)-7,9-dihydroxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7-sulfonate

InChI

InChI=1S/C17H21NO6S.Na/c1-18-7-6-16-10-4-5-17(20,25(21,22)23)15(16)24-14-12(19)3-2-9(13(14)16)8-11(10)18;/h2-3,10-11,15,19-20H,4-8H2,1H3,(H,21,22,23);/q;+1/p-1/t10-,11+,15+,16-,17?;/m0./s1

InChI Key

ICKYFCLZEJHRFB-RKNHQSIYSA-M

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C(CC4)(O)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)(O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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